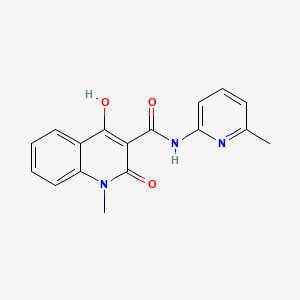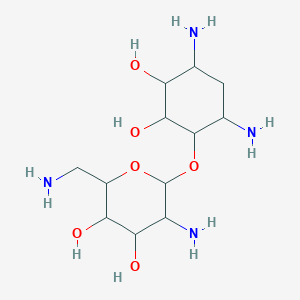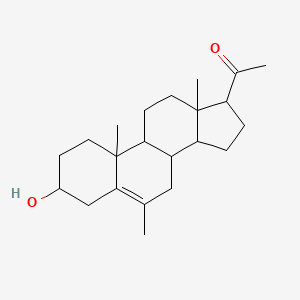![molecular formula C15H18N2O2S B11998163 4-[(4-Aminophenyl)sulfonyl]-n-propylaniline CAS No. 51688-27-8](/img/structure/B11998163.png)
4-[(4-Aminophenyl)sulfonyl]-n-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE is an organic compound with the molecular formula C15H18N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aminophenyl group and a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenyl sulfone and 4-nitrophenyl sulfone.
Reaction: The 4-aminophenyl sulfone undergoes a nucleophilic substitution reaction with 4-nitrophenyl sulfone in the presence of a base such as sodium hydroxide.
Reduction: The resulting intermediate is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The oxidation of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE can lead to the formation of sulfonic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various sulfonamide derivatives.
Applications De Recherche Scientifique
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of polymers and resins, where it acts as a curing agent.
Mécanisme D'action
The mechanism of action of N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenyl sulfone
- N-Acetyl-4,4’-diaminodiphenylsulfone
- N-Propyl-4-aminophenyl sulfone
Uniqueness
N-[4-[(4-AMINOPHENYL)SULFONYL]PHENYL]-N-PROPYLAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propylamine group differentiates it from other sulfonamide derivatives, potentially enhancing its solubility and reactivity.
Propriétés
Numéro CAS |
51688-27-8 |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-[4-(propylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C15H18N2O2S/c1-2-11-17-13-5-9-15(10-6-13)20(18,19)14-7-3-12(16)4-8-14/h3-10,17H,2,11,16H2,1H3 |
Clé InChI |
KBIUTLQLPOHLGU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998082.png)
![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)
![3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B11998100.png)





![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)



